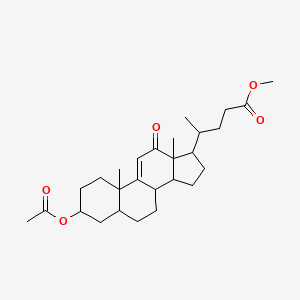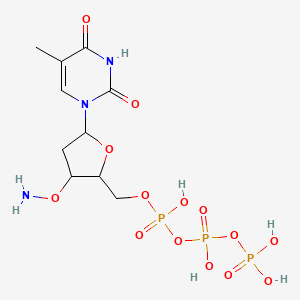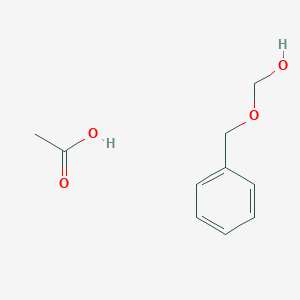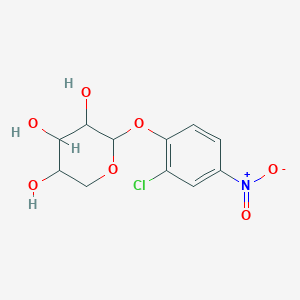
Nitrosostromelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosostromelin is an organic compound with the molecular formula C₁₅H₃₂N₂O₅ and a molecular weight of 32043 g/mol It is classified as an alkaloid and is typically derived from Streptomyces species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosostromelin involves several steps, starting with the isolation of the precursor compounds from Streptomyces cultures. The key steps include:
Fermentation: Streptomyces species are cultured under specific conditions to produce the precursor compounds.
Extraction: The compounds are extracted using solvents such as methanol or ethanol.
Purification: The extracted compounds are purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrosostromelin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various nitroso and amine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Nitrosostromelin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Nitrosostromelin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Nitrosostromelin can be compared with other similar compounds such as:
Nitrosobenzene: Both compounds contain a nitroso group, but this compound has a more complex structure.
Nitrosopyridine: Similar in reactivity but differs in its aromatic ring structure.
Nitrosomorpholine: Shares the nitroso functionality but has a different heterocyclic structure.
This compound stands out due to its unique combination of functional groups and its diverse range of applications in scientific research.
Propriétés
Formule moléculaire |
C15H32N2O5 |
|---|---|
Poids moléculaire |
320.42 g/mol |
Nom IUPAC |
(Z)-hydroxyimino-oxido-(1,3,12-trihydroxy-12-methyltetradecan-2-yl)azanium |
InChI |
InChI=1S/C15H32N2O5/c1-3-15(2,20)11-9-7-5-4-6-8-10-14(19)13(12-18)17(22)16-21/h13-14,18-21H,3-12H2,1-2H3/b17-16- |
Clé InChI |
SHMXNBZBIVBMJM-MSUUIHNZSA-N |
SMILES isomérique |
CCC(C)(CCCCCCCCC(C(CO)/[N+](=N/O)/[O-])O)O |
SMILES canonique |
CCC(C)(CCCCCCCCC(C(CO)[N+](=NO)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)



![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)



